Iometin (131I)
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Overview
Description
Iodine-131 (I-131) is a radioactive isotope of iodine, discovered in 1938 by Glenn Seaborg and John Livingood at the University of California, Berkeley . It has been widely used in nuclear medicine due to its ability to emit both gamma and beta rays, making it valuable for both diagnostic imaging and molecular radiotherapy . Iodine-131 is particularly known for its application in the treatment of thyroid disorders, including hyperthyroidism and thyroid cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodine-131 is typically produced through the neutron irradiation of tellurium dioxide (TeO2) targets in a nuclear reactor . The process involves the following steps:
Neutron Irradiation: Natural tellurium dioxide is irradiated with neutrons in a thermal neutron flux of approximately (5 \times 10^{13} , \text{n/cm}^2/\text{s}) for about 21 days.
Dry Distillation: The irradiated TeO2 is then subjected to dry distillation to separate iodine-131.
Industrial Production Methods
In industrial settings, iodine-131 is produced using similar methods but on a larger scale. The irradiated TeO2 is processed to extract iodine-131, which is then purified and formulated for medical use .
Chemical Reactions Analysis
Types of Reactions
Iodine-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form hypoiodous acid (HOI) and elemental iodine (I2).
Reduction: It can be reduced to iodide ions (I-).
Substitution: Iodine-131 can participate in substitution reactions to form organic iodides such as methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) and chlorine (Cl2) are commonly used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) are employed.
Substitution: Organic solvents and catalysts are used to facilitate substitution reactions.
Major Products
- Hypoiodous Acid (HOI)
- Elemental Iodine (I2)
- Methyl Iodide (CH3I)
Scientific Research Applications
Iodine-131 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
- Radiolabeling : Iodine-131 is used to label various compounds for tracing and studying chemical reactions.
Biology
- Molecular Biology : It is used in molecular biology experiments to study the behavior of iodine in biological systems.
Medicine
- Therapeutic Applications : Iodine-131 is used to treat hyperthyroidism and thyroid cancer by destroying thyroid tissue through beta radiation .
- Diagnostic Imaging : It is used in small doses for imaging the thyroid gland to assess its function and detect abnormalities .
Industry
Mechanism of Action
Iodine-131 exerts its effects through beta and gamma radiation . When administered orally, it is rapidly absorbed and distributed within the extracellular fluid of the body. The iodide is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine . The beta emission of iodine-131 destroys thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
Comparison with Similar Compounds
Iodine-131 can be compared with other radioisotopes used in nuclear medicine, such as indium-111 (In-111) and lutetium-177 (Lu-177) .
Similar Compounds
- Indium-111 (In-111) : Used for diagnostic imaging and targeted radiotherapy .
- Lutetium-177 (Lu-177) : Used for targeted radiotherapy, particularly in treating neuroendocrine tumors .
Uniqueness
Iodine-131 is unique due to its dual emission of beta and gamma rays, making it suitable for both therapeutic and diagnostic applications . Its ability to destroy thyroid tissue while also allowing for imaging makes it a versatile tool in nuclear medicine .
Properties
CAS No. |
17033-83-9 |
---|---|
Molecular Formula |
C14H18IN3 |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
N-(7-(131I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15+4 |
InChI Key |
XKUMTLINEKGTOG-OZMBLXRMSA-N |
Isomeric SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[131I] |
SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
Canonical SMILES |
CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I |
17033-83-9 | |
Synonyms |
4-(3-dimethylaminopropylamino)-7-iodoquinoline iomethin NM-113 |
Origin of Product |
United States |
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